molecular formula C17H37N3O12 B12659427 Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate CAS No. 97552-76-6

Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate

Cat. No.: B12659427
CAS No.: 97552-76-6
M. Wt: 475.5 g/mol
InChI Key: WCKMQAUCEBJREO-UHFFFAOYSA-N
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Description

Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate is a chemical compound with the molecular formula C17H37N3O12 and a molecular weight of 475.49 g/mol . This compound is known for its unique structure, which includes multiple hydroxyl and ammonium groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of bis(tris(2-hydroxyethyl)ammonium) nitroglutarate typically involves the reaction of tris(2-hydroxyethyl)amine with nitroglutaric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate undergoes various types of chemical reactions, including:

Scientific Research Applications

Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) nitroglutarate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and other non-covalent forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Bis(tris(2-hydroxyethyl)ammonium) nitroglutarate can be compared with other similar compounds such as:

Properties

CAS No.

97552-76-6

Molecular Formula

C17H37N3O12

Molecular Weight

475.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-nitropentanedioic acid

InChI

InChI=1S/2C6H15NO3.C5H7NO6/c2*8-4-1-7(2-5-9)3-6-10;7-4(8)2-1-3(5(9)10)6(11)12/h2*8-10H,1-6H2;3H,1-2H2,(H,7,8)(H,9,10)

InChI Key

WCKMQAUCEBJREO-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)[N+](=O)[O-].C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

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